1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
Description
1-((4-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzo[d][1,3]dioxol-5-ylamino substituent at the 4-position and a 1-phenyl group at the 1-position of the pyrazolo-pyrimidine core. This structural framework is associated with kinase inhibition or nucleotide-mimetic activity, as seen in related pyrazolopyrimidine compounds .
Properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13(28)10-22-21-25-19(24-14-7-8-17-18(9-14)30-12-29-17)16-11-23-27(20(16)26-21)15-5-3-2-4-6-15/h2-9,11,13,28H,10,12H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPBHIESTVDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simple precursors and building up the complex structure through a series of organic reactions.
Initial Formation: : The process begins with the synthesis of the benzodioxole and pyrazolopyrimidine intermediates. These are prepared through well-established organic reactions involving aromatic substitution and cyclization processes.
Coupling Reactions: : The intermediates are then coupled together using amination reactions. This is often facilitated by catalysts such as palladium or copper to ensure a high yield and specificity.
Final Modification: : The final step involves the introduction of the propan-2-ol group. This is typically achieved through reductive amination or similar techniques.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic pathway but on a larger scale, optimizing reaction conditions for cost-efficiency and safety. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents like chromium trioxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions can be carried out using hydrogenation catalysts or borohydrides, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper iodide.
Major Products
The major products of these reactions are often further derivatives of the original compound, such as ketones, alcohols, or substituted benzodioxoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules, particularly in the study of reaction mechanisms and the development of new organic synthesis methods.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: : Studied for its potential therapeutic properties, including as a kinase inhibitor or in other enzyme-targeting research.
Mechanism of Action
The mechanism of action of 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol involves its interaction with molecular targets within biological systems. This compound likely binds to specific enzymes or receptors, altering their function. The exact pathways and targets depend on the specific application and are a focus of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, physicochemical properties, and synthetic pathways.
Structural Analogs
Key Observations
The sulfonamide in Example 52 further enhances solubility and binding to charged protein pockets .
Benzodioxole vs. Other Aromatic Groups :
- The benzo[d][1,3]dioxol-5-yl group in the target compound and compound 74 may confer enhanced binding to enzymes with hydrophobic pockets (e.g., kinases or cytochrome P450 isoforms) compared to p-tolyl or chlorophenyl groups .
Metabolic Stability :
- Cyclopropane-containing compound 74 exhibits superior metabolic stability due to reduced oxidative susceptibility, whereas the target compound’s propan-2-ol group may increase vulnerability to Phase II metabolism (e.g., glucuronidation) .
Synthetic Complexity: The target compound requires multi-step synthesis involving Suzuki-Miyaura coupling (for benzodioxole attachment) and nucleophilic substitution (for propan-2-ol addition), similar to Example 52 . In contrast, compound 2 is synthesized via simpler imino-functionalization .
Biological Activity
The compound 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the phenylpyrazolo[3,4-d]pyrimidine scaffold. Research indicates that these compounds can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . Notably, compound 5i , a derivative in this class, demonstrated significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
The mechanism through which this compound exerts its effects involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that the binding affinity of these compounds to their target proteins is substantial, facilitating their role as multitarget inhibitors .
Study on Anticancer Activity
In a study evaluating various benzodioxole derivatives, it was found that compounds exhibiting similar structural features to This compound showed promising anticancer activity against several cancer cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 5i | 0.3 | MCF-7 | Apoptosis induction |
| 2a | 0.5 | Hep3B | Cell cycle arrest at G2-M phase |
| 18a | 2.69 | Various | JNK inhibition |
These findings emphasize the importance of structural modifications in enhancing biological activity .
Cytotoxic Effects
A detailed analysis using flow cytometry revealed that compound 2a significantly decreased the fraction of cells in the G1 phase of the cell cycle after treatment, indicating its potential as a cell cycle inhibitor . This was corroborated by a notable reduction in S phase fractions, further supporting its role in disrupting cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
